molecular formula C7F14 B1143323 Perfluorohept-2-ene CAS No. 1582-32-7

Perfluorohept-2-ene

Cat. No.: B1143323
CAS No.: 1582-32-7
M. Wt: 350.05 g/mol
InChI Key: UGHJWZHBCXGSAY-UHFFFAOYSA-N
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Description

Perfluorohept-2-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by the presence of a double bond between the second and third carbon atoms in a heptane chain, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and chemical inertness, making it valuable in various industrial and research applications .

Preparation Methods

Perfluorohept-2-ene can be synthesized through several methods. One common synthetic route involves the reaction of perfluoroheptene-1 with trimethyl borate and sulfur trioxide under controlled conditions. The reaction typically occurs at 25°C for two days, followed by heating to 100°C for four days . Industrial production methods often involve similar fluorination processes, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Perfluorohept-2-ene undergoes various chemical reactions, including:

Scientific Research Applications

Perfluorohept-2-ene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Perfluorohept-2-ene can be compared with other similar fluorinated compounds, such as:

    Perfluorohexene: Similar in structure but with one less carbon atom, leading to slightly different physical and chemical properties.

    Perfluorooctene: Contains one more carbon atom, resulting in higher molecular weight and different reactivity.

    Perfluorobutene: A shorter chain fluorinated compound with different applications due to its lower molecular weight and different physical properties.

The uniqueness of this compound lies in its specific chain length and the position of the double bond, which confer distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHJWZHBCXGSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694136
Record name 2-Perfluoroheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1582-32-7
Record name 2-Perfluoroheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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